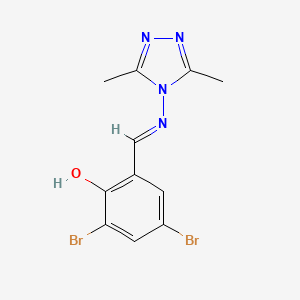
4-cyano-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(4-methylphenyl)benzamide: is an organic compound with the molecular formula C15H12N2O It is characterized by the presence of a cyano group (-CN) and a benzamide group (-CONH-) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-methylphenyl)benzamide typically involves the reaction of 4-methylbenzonitrile with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe (-NH2) umwandeln.
Substitution: Die Benzamidgruppe kann an Substitutionsreaktionen teilnehmen, bei denen das Wasserstoffatom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators werden häufig verwendet.
Substitution: Substitutionsreaktionen erfordern oft die Anwesenheit eines Katalysators, wie z. B. Palladium auf Kohlenstoff (Pd/C), und können unter milden Bedingungen durchgeführt werden.
Hauptprodukte:
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Amino-Derivate der ursprünglichen Verbindung.
Substitution: Verschiedene substituierte Benzamid-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: 4-Cyano-N-(4-methylphenyl)benzamid wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Es wird auch bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu untersuchen.
Medizin: Die Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie, insbesondere bei der Entwicklung neuer Medikamente. Sie wird für ihr Potenzial untersucht, bestimmte Enzyme und Rezeptoren zu hemmen, die an Krankheitsprozessen beteiligt sind.
Industrie: Im Industriesektor wird 4-Cyano-N-(4-methylphenyl)benzamid bei der Herstellung von Spezialchemikalien und modernen Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Cyano-N-(4-methylphenyl)benzamid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Cyanogruppe und die Benzamidgruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Modulation ihrer Aktivität führt. Diese Verbindung kann verschiedene biochemische Pfade hemmen oder aktivieren, abhängig von der Art des Ziels.
Wirkmechanismus
The mechanism of action of 4-cyano-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and benzamide group play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 4-Cyano-N-(4-acetylphenyl)benzamide
- 4-Cyano-N-(2-propynyl)benzamide
- N-(2-cyano-4-methylphenyl)benzamide
Vergleich: 4-Cyano-N-(4-methylphenyl)benzamid ist aufgrund des Vorhandenseins sowohl einer Cyanogruppe als auch einer Methylgruppe am Benzolring einzigartig. Diese Kombination von funktionellen Gruppen verleiht spezifische chemische Eigenschaften, wie z. B. erhöhte Stabilität und Reaktivität, die es von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C15H12N2O |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
4-cyano-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H12N2O/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
NWSPEKLGHUDDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)
![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
